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molecular formula C8H5F3O2 B040952 2,4,5-Trifluoro-3-methylbenzoic acid CAS No. 112822-85-2

2,4,5-Trifluoro-3-methylbenzoic acid

Cat. No. B040952
M. Wt: 190.12 g/mol
InChI Key: CISXRFRLKWCFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05508428

Procedure details

A mixture of 4.6 g of compound 42, 6.8 g of tributyltin hydride, 300 mg of α,α'-azobisisobutyronitrile and 70 ml of benzene was refluxed for 4 hours. The reaction mixture was then concentrated under reduced pressure and the residue was subjected to silica gel (50 g) column chromatography eluting with benzene. The procedure gave 2.45 g of title compound 45as a light yellow coil.
Name
compound 42
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]([CH2:12][N+]([O-])=O)=[C:10]([F:16])[C:9]([F:17])=[C:4](C(OC)=O)[C:3]=1[C:18]([O:20]C)=[O:19].C([SnH](CCCC)CCCC)CCC.N(C(C)(C)C#N)=NC(C)(C)C#N>C1C=CC=CC=1>[F:1][C:2]1[C:11]([CH3:12])=[C:10]([F:16])[C:9]([F:17])=[CH:4][C:3]=1[C:18]([OH:20])=[O:19]

Inputs

Step One
Name
compound 42
Quantity
4.6 g
Type
reactant
Smiles
FC1=C(C(C(=O)OC)=C(C(=C1C[N+](=O)[O-])F)F)C(=O)OC
Name
Quantity
6.8 g
Type
reactant
Smiles
C(CCC)[SnH](CCCC)CCCC
Name
Quantity
300 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
WASH
Type
WASH
Details
eluting with benzene

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C=C(C(=C1C)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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